molecular formula C12H12ClN5O B6052716 2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride

2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride

Cat. No.: B6052716
M. Wt: 277.71 g/mol
InChI Key: HNNNCDGDNDRTJL-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system.

Properties

IUPAC Name

2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O.ClH/c1-17-12-8(6-15-17)11(13-7-14-12)16-9-4-2-3-5-10(9)18;/h2-7,18H,1H3,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNNCDGDNDRTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride can be achieved through various synthetic routes. One common method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . This reaction typically involves the use of a copper(I) catalyst to facilitate the cycloaddition of organic azides and terminal alkynes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

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